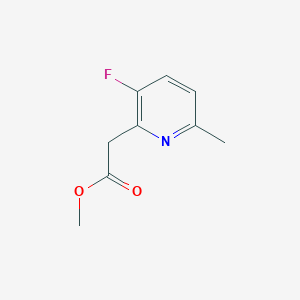

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate

CAS No.:

Cat. No.: VC18870983

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FNO2 |

|---|---|

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-6-3-4-7(10)8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | ZDAZIWMDLMEXSM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C=C1)F)CC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate has the IUPAC name methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate and a molecular weight of 183.18 g/mol. Its structure comprises a pyridine ring substituted with fluorine and methyl groups, linked to an acetate ester moiety. The Standard InChI key (InChI=1S/C9H10FNO2/c1-6-3-4-7(10)8(1...) confirms its stereochemistry and functional group arrangement.

Comparative Structural Analysis

A structurally related compound, methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate (C₁₀H₁₀F₃NO₃), shares a similar pyridine backbone but differs in substituents, featuring a trifluoromethyl group and an ether linkage . The table below highlights key differences:

The fluorine atom in the target compound enhances electron-withdrawing effects, influencing reactivity and binding affinity in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with 3-fluoro-6-methylpyridine, which undergoes acetylation followed by esterification. Key steps include:

-

Nucleophilic substitution at the pyridine’s 2-position using sodium methoxide.

-

Esterification of the intermediate acetic acid derivative with methanol under acidic conditions.

Optimization Strategies

Reaction yields depend on temperature control (60–80°C) and catalyst selection. Palladium-based catalysts improve regioselectivity during acetylation, while molecular sieves enhance esterification efficiency by removing water.

Physicochemical Properties

Thermal and Solubility Profiles

Although specific melting points are unreported, analogous fluoropyridines exhibit melting ranges of 120–150°C. The compound’s solubility in polar solvents (e.g., methanol, acetone) is moderate due to the fluorine atom’s electronegativity and the ester group’s polarity.

Spectroscopic Data

-

¹H NMR: Peaks for methyl groups (δ 1.71 ppm) and pyridine protons (δ 7.2–9.8 ppm) align with reported fluoropyridine derivatives .

-

IR Spectroscopy: Stretching vibrations at 1713 cm⁻¹ (C=O ester) and 1648 cm⁻¹ (C=N pyridine) confirm functional groups.

Applications in Medicinal Chemistry

Drug Discovery

The fluorine atom enhances blood-brain barrier permeability and target selectivity, making the compound a candidate for CNS-active agents. For example, fluorinated pyridines are explored as kinase inhibitors in oncology.

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Increases metabolic stability by resisting cytochrome P450 oxidation.

-

Methyl Group: Steric effects modulate binding pocket interactions, reducing off-target activity.

Role in Organic Synthesis

Reaction Pathways

The compound participates in:

-

Nucleophilic Aromatic Substitution: Reacts with amines to form amide derivatives.

-

Oxidation: Converts the methyl group to a carboxylic acid using KMnO₄.

Catalytic Applications

In cross-coupling reactions, palladium catalysts mediate Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume